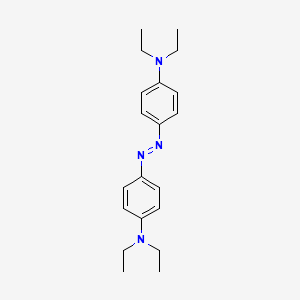
4,4'-Bis-diathylamino-azobenzol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis-diathylamino-azobenzol, also known as 4,4’-bis(diethylamino)azobenzene, is an organic compound characterized by the presence of two diethylamino groups attached to the azobenzene core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments. The azobenzene core allows for photoisomerization, making it a valuable compound in photochemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-bis(diethylamino)azobenzene typically involves the diazotization of 4,4’-diaminobenzene followed by coupling with diethylamine. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The subsequent coupling reaction with diethylamine yields the desired azobenzene compound.
Industrial Production Methods
Industrial production of 4,4’-bis(diethylamino)azobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(diethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Various substituted azobenzene derivatives.
Aplicaciones Científicas De Investigación
4,4’-Bis(diethylamino)azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the study of photoisomerization processes.
Biology: Employed in the development of photoresponsive biomaterials and as a probe for studying biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and photoresponsive materials.
Mecanismo De Acción
The mechanism of action of 4,4’-bis(diethylamino)azobenzene primarily involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This photoisomerization affects the electronic distribution and molecular geometry, influencing its interaction with other molecules and materials. The diethylamino groups enhance the compound’s solubility and reactivity, making it suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(dimethylamino)azobenzene: Similar structure but with dimethylamino groups instead of diethylamino groups.
4,4’-Bis(diethylamino)benzophenone: Contains a benzophenone core instead of an azobenzene core.
4,4’-Bis(dipyrrolidin-1-yl)azobenzene: Substituted with pyrrolidine groups.
Uniqueness
4,4’-Bis(diethylamino)azobenzene is unique due to its specific combination of diethylamino groups and azobenzene core, which provides distinct photochemical properties and reactivity. The diethylamino groups enhance its solubility and facilitate various chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
89039-04-3 |
|---|---|
Fórmula molecular |
C20H28N4 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
4-[[4-(diethylamino)phenyl]diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C20H28N4/c1-5-23(6-2)19-13-9-17(10-14-19)21-22-18-11-15-20(16-12-18)24(7-3)8-4/h9-16H,5-8H2,1-4H3 |
Clave InChI |
ULWJZUJIVQSWSQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14140586.png)
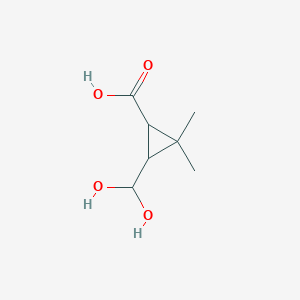
![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)


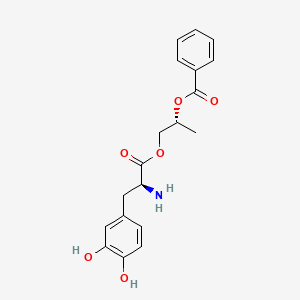
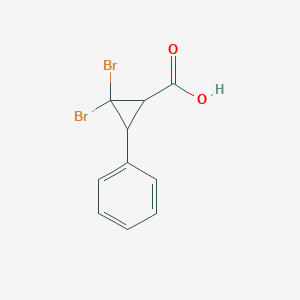
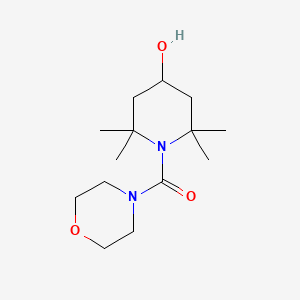


![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)


![(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14140676.png)
